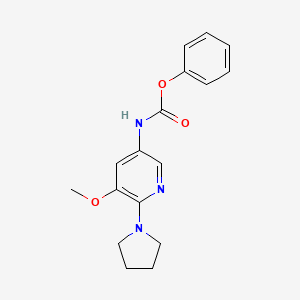
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine is a synthetic organic compound characterized by the presence of bromine, chlorine, and pyridine moieties
Méthodes De Préparation
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and pyridine rings.
Coupling Reactions: Formation of the phenoxy-pyridine linkage through nucleophilic substitution or other coupling reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine can be compared with other similar compounds, such as:
3-Bromo-5-chlorophenol: Shares similar halogenation patterns but differs in the presence of the pyridine ring.
2,4-Dichloropyridine: Lacks the phenoxy group but has similar chlorination on the pyridine ring.
The uniqueness of this compound lies in its combined halogenation and the presence of both phenoxy and pyridine moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H5BrCl3NO |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-(3-bromo-5-chlorophenoxy)-2,4-dichloropyridine |
InChI |
InChI=1S/C11H5BrCl3NO/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-16-11(10)15/h1-5H |
Clé InChI |
CDHYRAXSPMVANS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)


![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)

![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)


![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
